6-Hydroxy-N-methyl-1-naphthamide
Overview
Description
6-Hydroxy-N-methyl-1-naphthamide is a compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . It is a solid substance that is stored in a refrigerator .
Synthesis Analysis
The synthesis of this compound involves a mixture of this product with Pd/C and HCONH4 in EtOH . The mixture is refluxed for an hour, evaporated, and then mixed with water . The solid is filtered and washed with water twice and cold MeOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) . The InChI key is NCTCADPFOMVLRZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 201.22 and is slightly soluble (1.7 g/L at 25 ºC) . The density of the compound is 1.239±0.06 g/cm3 at 20 ºC 760 Torr .Scientific Research Applications
Alzheimer's Disease Imaging
One application involves the use of naphthalene derivatives for imaging in Alzheimer's disease. Compounds like 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This noninvasive technique aids in the diagnostic assessment of patients and the monitoring of treatment responses (Shoghi-Jadid et al., 2002).
Histochemical Techniques
Naphthalene derivatives have also been used in histochemical techniques for demonstrating tissue oxidase activity. These compounds serve as reagents for identifying specific enzyme activities within tissues, contributing to a deeper understanding of cellular processes and the diagnosis of diseases (Burstone, 1959).
Environmental Science
In environmental science, naphthalene derivatives are studied for their behavior under aerobic conditions, such as the autoxidation reactions of mono- and disulfonated naphthalene derivatives. These studies are crucial for understanding the environmental fate and transformation of azo dyes and related compounds (Kudlich et al., 1999).
Pharmaceutical Applications
Naphthalene derivatives like Naproxen and its esters have been extensively studied for their pharmacological applications, including their role as nonsteroidal anti-inflammatory drugs (NSAIDs). Research on the enantioselective hydrolysis of Naproxen methyl ester, for example, has implications for the production of more effective and less harmful pharmaceuticals (Xin et al., 2005).
Chemistry and Pharmacology
Further research on naphthoquinones, a class of compounds derived from naphthalene, has unveiled a range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This opens avenues for the development of novel therapeutic agents (Mbaveng & Kuete, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-N-methyl-1-naphthamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the metabolism of neurotransmitters, which are chemicals that transmit signals in the nervous system .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It exhibits potent, reversible, and competitive inhibitory action over human monoamine oxidase . This means that this compound competes with the substrate for the active site of the enzyme and can be displaced from the enzyme by an excess of the substrate .
Biochemical Pathways
The inhibition of monoamine oxidase and cholinesterase enzymes by this compound affects the metabolic pathways of neurotransmitters . This can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The downstream effects of this action can have significant impacts on neurological functions .
Pharmacokinetics
The drug-likeness predicted by swissadme and osiris property explorer showed that the most potent compounds obey lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells with minimal toxicity to normal cells. This suggests that this compound could potentially be used in the treatment of cancer.
Biochemical Analysis
Biochemical Properties
It has been reported to inhibit enzymes such as DNA topoisomerases and protein tyrosine phosphatases
Cellular Effects
Molecular Mechanism
Properties
IUPAC Name |
6-hydroxy-N-methylnaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13-12(15)11-4-2-3-8-7-9(14)5-6-10(8)11/h2-7,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTCADPFOMVLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628774 | |
Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847802-91-9 | |
Record name | 6-Hydroxy-N-methylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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